molecular formula C23H25NO2 B1385488 3-(Benzyloxy)-N-(3-propoxybenzyl)aniline CAS No. 1040688-86-5

3-(Benzyloxy)-N-(3-propoxybenzyl)aniline

Cat. No. B1385488
CAS RN: 1040688-86-5
M. Wt: 347.4 g/mol
InChI Key: BKALZQPYCNOMPI-UHFFFAOYSA-N
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Description

“3-(Benzyloxy)-N-(3-propoxybenzyl)aniline” is a complex organic compound. It contains an aniline group, which is an amino group attached to a phenyl group, and it also has benzyloxy and propoxybenzyl groups attached to the phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the aniline group, the benzyloxy group, and the propoxybenzyl group. One possible method could involve the reaction of aniline with a suitable benzyl chloride to form the benzyloxy group, followed by the reaction with a suitable propoxybenzyl chloride to form the propoxybenzyl group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the aniline group could undergo reactions such as acylation or alkylation .

Scientific Research Applications

Thermal Properties and Phase Formation

  • Researchers have studied similar compounds to 3-(Benzyloxy)-N-(3-propoxybenzyl)aniline, finding that they form different phases like chiral smectic C, cholesteric, and chiral smetic G phases, which are important in the field of liquid crystal research (Takenaka, Ikemoto, & Kusabayashi, 1986).

Crystal Structure and Vibrational Properties Studies

  • Synthesis and crystal structure analysis have been conducted on related compounds, providing insights into the molecular and crystal structures, which are crucial for understanding the material's physical and chemical properties (Wu, Chen, Chen, & Zhou, 2021).

DNA-Binding and Antioxidant Activities

Synthesis of Benzylated Compounds

  • Research in synthetic chemistry has focused on the efficient production of benzylated compounds from anilines, which is essential for the development of pharmaceuticals and other organic compounds (Mendoza‐Espinosa, Negrón-Silva, Lomas-Romero, Gutiérrez-Carrillo, & Santillán, 2013).

Supramolecular Aggregation

Reaction Paths and Product Synthesis

  • Investigations into reaction paths for the synthesis of related compounds have been conducted, offering insights into key intermediates and byproducts which can guide the synthesis of more complex organic molecules (Zhang, Deng, Zhang, Yang, & Gu, 2015).

Mechanism of Action

The mechanism of action of “3-(Benzyloxy)-N-(3-propoxybenzyl)aniline” is not clear without more context. If it’s used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards of “3-(Benzyloxy)-N-(3-propoxybenzyl)aniline” would depend on its specific physical and chemical properties. As with any chemical, it should be handled with care to avoid exposure, ingestion, or inhalation .

Future Directions

The future directions for research on “3-(Benzyloxy)-N-(3-propoxybenzyl)aniline” would depend on its potential applications. If it has medicinal properties, it could be studied further for drug development. Alternatively, if it has unique physical or chemical properties, it could be studied for potential uses in materials science or other fields .

properties

IUPAC Name

3-phenylmethoxy-N-[(3-propoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-2-14-25-22-12-6-10-20(15-22)17-24-21-11-7-13-23(16-21)26-18-19-8-4-3-5-9-19/h3-13,15-16,24H,2,14,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKALZQPYCNOMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)CNC2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-N-(3-propoxybenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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